4-{[(1E)-3-(3,5-dichlorophenyl)-3-oxoprop-1-en-1-yl]amino}-1-ethyl-1H-pyrazole-3-carboxamide
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Overview
Description
4-{[(E)-3-(3,5-DICHLOROPHENYL)-3-OXO-1-PROPENYL]AMINO}-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic compound belonging to the class of pyrazole derivatives. This compound is characterized by its complex structure, which includes a pyrazole ring, a dichlorophenyl group, and a propenylamino substituent. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-3-(3,5-DICHLOROPHENYL)-3-OXO-1-PROPENYL]AMINO}-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the dichlorophenyl group: This step involves the reaction of the pyrazole intermediate with a dichlorophenyl halide in the presence of a base.
Formation of the propenylamino substituent: This is typically done through a condensation reaction between the pyrazole intermediate and an appropriate aldehyde or ketone, followed by reduction.
Final coupling: The final step involves coupling the intermediate with an ethyl carboxamide group under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-3-(3,5-DICHLOROPHENYL)-3-OXO-1-PROPENYL]AMINO}-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenyl group.
Condensation: It can participate in condensation reactions to form larger heterocyclic systems.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are often employed.
Condensation: Aldehydes, ketones, and carboxylic acids are typical reagents used in condensation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry: It can be used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4-{[(E)-3-(3,5-DICHLOROPHENYL)-3-OXO-1-PROPENYL]AMINO}-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound can inhibit or modulate the activity of these targets, leading to its observed biological effects. For example, it may inhibit the activity of kinases or other signaling molecules, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-DICHLOROPHENYL)-1H-PYRAZOLE-4-CARBOXAMIDE: Similar structure but lacks the propenylamino substituent.
4-(3,5-DICHLOROPHENYL)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE: Similar structure but lacks the oxo group.
3-(3,5-DICHLOROPHENYL)-1-ETHYL-1H-PYRAZOLE-4-CARBOXAMIDE: Similar structure but lacks the propenylamino and oxo groups.
Uniqueness
4-{[(E)-3-(3,5-DICHLOROPHENYL)-3-OXO-1-PROPENYL]AMINO}-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of a pyrazole ring, dichlorophenyl group, propenylamino substituent, and ethyl carboxamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H14Cl2N4O2 |
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Molecular Weight |
353.2 g/mol |
IUPAC Name |
4-[[(E)-3-(3,5-dichlorophenyl)-3-oxoprop-1-enyl]amino]-1-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C15H14Cl2N4O2/c1-2-21-8-12(14(20-21)15(18)23)19-4-3-13(22)9-5-10(16)7-11(17)6-9/h3-8,19H,2H2,1H3,(H2,18,23)/b4-3+ |
InChI Key |
QAINFQCCUKIEQY-ONEGZZNKSA-N |
Isomeric SMILES |
CCN1C=C(C(=N1)C(=O)N)N/C=C/C(=O)C2=CC(=CC(=C2)Cl)Cl |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N)NC=CC(=O)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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